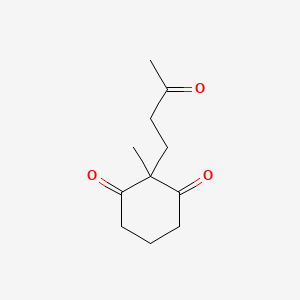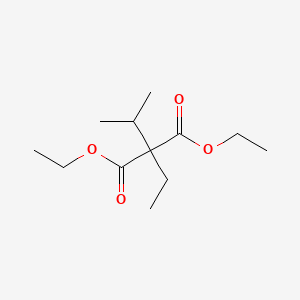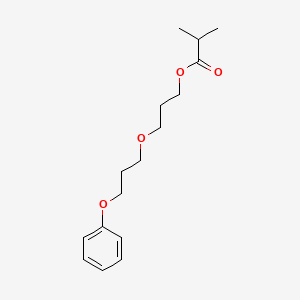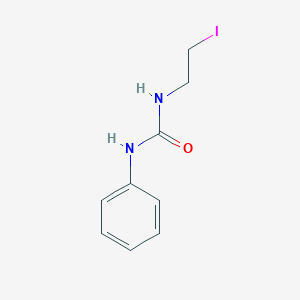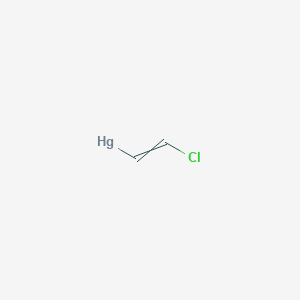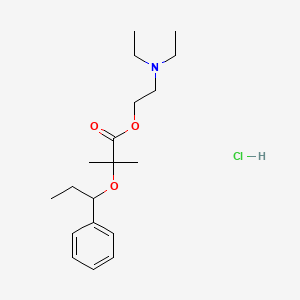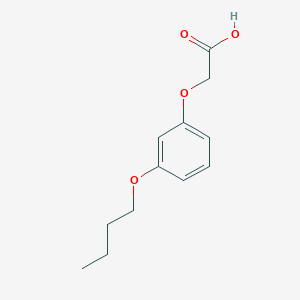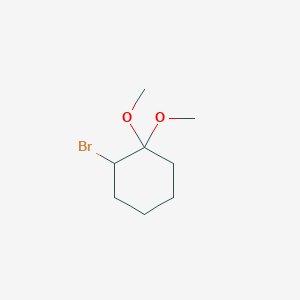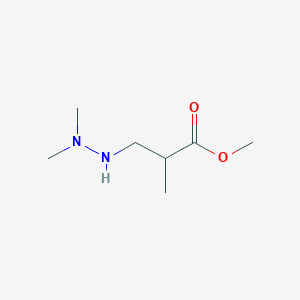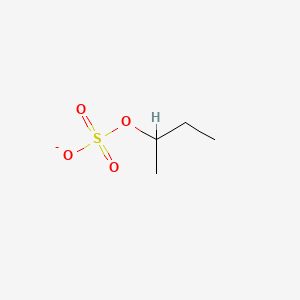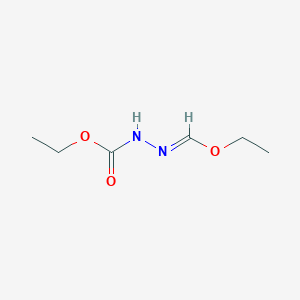
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is a chemical compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound, like other esters, contains a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .
Métodos De Preparación
The preparation of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalystThe reaction conditions usually require heating the mixture to facilitate the formation of the ester . Industrial production methods may involve the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent .
Análisis De Reacciones Químicas
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of fragrances, flavors, and other commercial products.
Mecanismo De Acción
The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparación Con Compuestos Similares
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be compared with other similar compounds, such as:
Ethyl acetate: Both compounds are esters and share similar chemical properties, but this compound has unique structural features that differentiate it from ethyl acetate.
Methyl butyrate: Another ester with similar properties, but with different applications and reactivity.
This compound stands out due to its specific molecular structure and the unique applications it offers in various fields.
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
ethyl (1E)-N-ethoxycarbonylmethanehydrazonate |
InChI |
InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5+ |
Clave InChI |
MERMSVPSKLJDBQ-FNORWQNLSA-N |
SMILES isomérico |
CCO/C=N/NC(=O)OCC |
SMILES canónico |
CCOC=NNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




